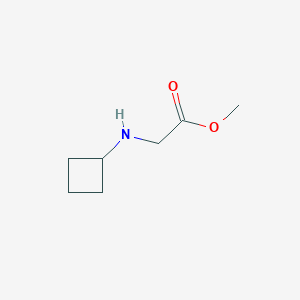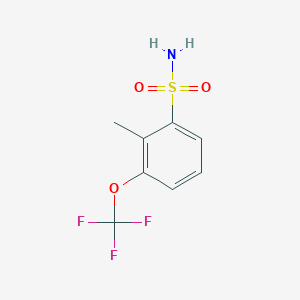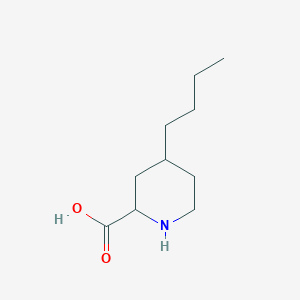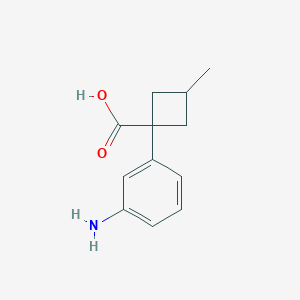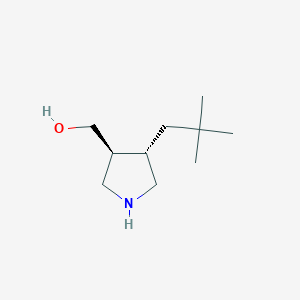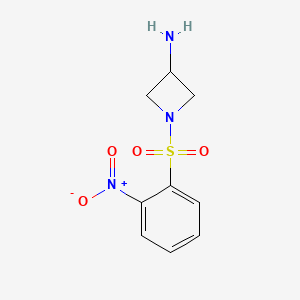
1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine is a chemical compound with the molecular formula C9H11N3O4S and a molecular weight of 257.27 g/mol . This compound is characterized by the presence of an azetidine ring, a nitrophenyl group, and a sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine typically involves the reaction of azetidine with 2-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and quality .
Análisis De Reacciones Químicas
1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
1-((2-Nitrophenyl)sulfonyl)azetidin-3-amine can be compared with other similar compounds, such as:
Aziridines: These compounds also contain a three-membered nitrogen ring and are used in similar applications.
Sulfonyl azetidines: These compounds have a sulfonyl group attached to the azetidine ring and exhibit similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H11N3O4S |
|---|---|
Peso molecular |
257.27 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)sulfonylazetidin-3-amine |
InChI |
InChI=1S/C9H11N3O4S/c10-7-5-11(6-7)17(15,16)9-4-2-1-3-8(9)12(13)14/h1-4,7H,5-6,10H2 |
Clave InChI |
OZWHXQSQHOSTMX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



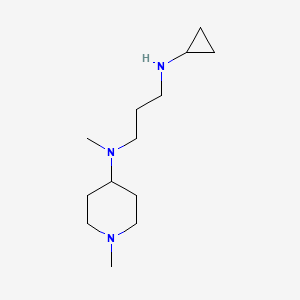
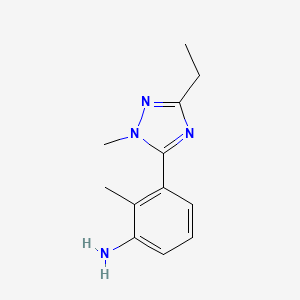

![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
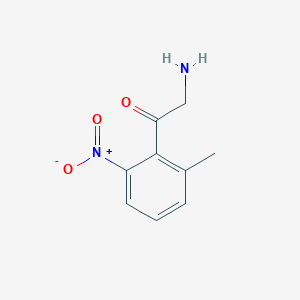
![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
